3-Methylthietane
Description
3-Methylthietane (C₄H₈S) is a sulfur-containing heterocyclic compound featuring a four-membered thietane ring substituted with a methyl group at the 3-position. Its synthesis often involves cycloaddition reactions, such as the enamine-sulfene cycloaddition method, which is generalizable for 3-alkylthietanes like this compound . This compound has been studied for its reactivity in catalytic macrocyclization reactions, forming polythioether macrocycles when treated with transition metal clusters like Re₂(CO)₉(SCH₂CHMeCH₂) . Derivatives such as sulfoxides and sulfilimines have also been synthesized, with stereochemical assignments based on dipole moments and spectral data .
Properties
CAS No. |
22438-40-0 |
|---|---|
Molecular Formula |
C4H8S |
Molecular Weight |
88.17 g/mol |
IUPAC Name |
3-methylthietane |
InChI |
InChI=1S/C4H8S/c1-4-2-5-3-4/h4H,2-3H2,1H3 |
InChI Key |
AICMILUQCQAHLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylthietane can be synthesized through various methods, including:
Intermolecular Nucleophilic Thioetherification: This involves the reaction of 1,3-dihaloalkanes or sulfonates with sodium sulfide.
Photochemical [2 + 2] Cycloadditions: This method uses alkenes and thiocarbonyl compounds to form the thietane ring.
Ring Contractions and Expansions: These methods involve the transformation of larger or smaller ring systems into the thietane structure.
Industrial Production Methods: Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions: 3-Methylthietane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Sodium sulfide, alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted thietanes.
Scientific Research Applications
3-Methylthietane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylthietane involves its interaction with various molecular targets. The strained ring system of thietanes makes them reactive intermediates in organic synthesis. They can participate in ring-opening reactions, leading to the formation of more stable products. The sulfur atom in the ring can also engage in coordination with metal ions, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares 3-methylthietane with key analogs:
Key Research Findings
- Catalytic Macrocyclization: this compound reacts with Re₂(CO)₉ clusters to form trans-dominant trimethyl-1,5,9-trithiacyclododecanes.
- Stereochemical Control : Oxidation of this compound produces sulfoxides with distinct dipole moments, enabling precise stereochemical assignments .
- Synthetic Versatility: Substitution reactions allow functionalization at C3, enabling access to diverse derivatives (e.g., methoxy, amino, hydroxyl) .
Biological Activity
3-Methylthietane is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, interactions with biomolecules, and implications for medicinal chemistry, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a four-membered thietane ring with a methyl group at the 3-position. This unique structure contributes to its distinct chemical and physical properties, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Effects : Studies have shown that this compound and its derivatives can inhibit the growth of certain bacteria and fungi, making them potential candidates for antimicrobial agents.
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.
- Interaction with Biomolecules : this compound can interact with various enzymes and proteins, potentially altering their activity. This interaction may influence metabolic pathways related to oxidative stress and inflammation.
The mechanism of action of this compound involves:
- Interaction with Enzymes : The compound may inhibit or modify the activity of specific enzymes involved in metabolic processes.
- Influence on Metabolic Pathways : It has been suggested that this compound affects pathways related to oxidative stress, which is crucial in various pathological conditions.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anti-inflammatory | Modulates inflammatory responses | |
| Enzyme Interaction | Alters activity of metabolic enzymes |
Case Study: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
- Staphylococcus aureus : MIC = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
These findings indicate the potential use of this compound as a lead compound for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| Thietane | Lacks methyl group at the 3-position | Limited biological activity |
| 2-Methylthietane | Methyl group at the 2-position | Moderate activity |
| This compound | Methyl group at the 3-position | Significant antimicrobial and anti-inflammatory effects |
The structural differences significantly impact their biological activities, highlighting the unique position of the methyl group in enhancing the efficacy of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
